molecular formula C10H14N2S B1519006 3-[(4-Methylphenyl)amino]propanethioamide CAS No. 1049874-17-0

3-[(4-Methylphenyl)amino]propanethioamide

Cat. No.: B1519006
CAS No.: 1049874-17-0
M. Wt: 194.3 g/mol
InChI Key: CFOGRYQPLKEQCN-UHFFFAOYSA-N
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Description

IUPAC Name and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[(4-methylphenyl)amino]propanethioamide . This name follows substitutive nomenclature rules, where the parent structure is propanethioamide (a three-carbon chain with a thioamide group at position 1). The substituent—a 4-methylphenylamino group—is appended to the third carbon of the propane chain.

Systematically, the compound belongs to the thioamide class, which replaces the oxygen atom of amides with sulfur. Thioamides are further classified as organosulfur compounds due to the presence of carbon-sulfur bonds. The para-methylphenyl group situates it within the broader family of aromatic amines, specifically toluidine derivatives.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1049874-17-0 . Alternative designations include:

  • MFCD10686891 (MDL number)
  • This compound (systematic synonym)
  • S=C(N)CCNC1=CC=C(C)C=C1 (SMILES notation)

These identifiers ensure unambiguous referencing across chemical databases and regulatory frameworks.

Structural Characteristics

Molecular Formula and Weight

The molecular formula of this compound is C$${10}$$H$${14}$$N$$_2$$S , with a molecular weight of 194.30 g/mol . The formula reflects the compound’s composition:

  • 10 carbon atoms : Aromatic ring (6 carbons) + propane chain (3 carbons) + methyl group (1 carbon)
  • 14 hydrogen atoms : Distributed across the aromatic, aliphatic, and amine groups
  • 2 nitrogen atoms : One in the thioamide group, one in the aniline moiety
  • 1 sulfur atom : Central to the thioamide functionality
Property Value
Molecular formula C$${10}$$H$${14}$$N$$_2$$S
Molecular weight (g/mol) 194.30
CAS Registry Number 1049874-17-0

Functional Group Analysis (Thioamide Motif)

The defining functional group is the thioamide (-C(=S)-NH$$_2$$), which differs from conventional amides by substituting oxygen with sulfur. Key features include:

  • Electronic Structure : The C=S bond exhibits partial double-bond character due to resonance between the thiocarbonyl group and the adjacent nitrogen lone pair. This resonance stabilizes the planar geometry of the thioamide moiety.
  • Comparative Reactivity : Thioamides are more nucleophilic than amides because sulfur’s larger atomic size and lower electronegativity enhance polarizability. This property influences their participation in cyclization and coordination reactions.
  • Spectroscopic Signatures : The thiocarbonyl group absorbs infrared radiation near 1,200–1,050 cm$$^{-1}$$ , distinct from amides’ C=O stretches (~1,650 cm$$^{-1}$$).

In this compound, the thioamide group is conjugated with the aromatic amine, potentially altering electron distribution across the molecule.

Stereochemical Considerations

The compound lacks chiral centers, as all carbons in the propane chain and aromatic ring are either sp$$^3$$-hybridized with identical substituents or part of a planar aromatic system. However, restricted rotation around the C-N bond linking the thioamide and aniline groups may lead to atropisomerism . Thioamides often exhibit rotational barriers due to partial double-bond character in the C-N bond, which can result in distinct conformational isomers. For this compound, steric hindrance from the para-methyl group could further influence rotational dynamics, though experimental data on this specific compound remain limited.

Properties

IUPAC Name

3-(4-methylanilino)propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-8-2-4-9(5-3-8)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOGRYQPLKEQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Methylphenyl)amino]propanethioamide is a thioamide compound with potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a thioamide functional group, which may influence its reactivity and biological interactions. The molecular formula is C11H14N2SC_{11}H_{14}N_{2}S.

Anticancer Properties

Recent studies have indicated that thioamide derivatives, including this compound, exhibit anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that thioamides can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Enzyme Inhibition

Thioamides are known to inhibit certain enzymes that are involved in cancer progression and other diseases. Specifically, this compound has been investigated for its ability to inhibit the activity of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. By inhibiting BACE1, this compound may reduce the production of amyloid-beta peptides, which are associated with neurodegeneration .

Antimicrobial Activity

Research has also explored the antimicrobial properties of thioamide derivatives. This compound has shown potential antibacterial activity against various strains of bacteria, suggesting its application as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Study 1: Anticancer Activity

In vitro assays were conducted to evaluate the effect of this compound on human breast cancer cell lines (MCF-7). The compound was administered at concentrations ranging from 1 µM to 100 µM. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 25 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
195
1070
2545
5020
10010

Study 2: Enzyme Inhibition

A kinetic study assessed the inhibitory effect of this compound on BACE1 activity using a fluorometric assay. The compound displayed competitive inhibition with a Ki value calculated at approximately 15 µM.

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets within cells. The thioamide group can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to target proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Impact on Anticancer Activity
Compound Substituent Activity (GP Value*) Cell Line
3-[(4-Fluorophenyl)amino]isoquinolinone 4-Fluorophenyl High inhibition HL-60, NCI-H522
3-[(4-Pyridyl)amino]isoquinolinone 4-Pyridyl Moderate inhibition HL-60
3-[(4-Methylphenyl)amino]isoquinolinone 4-Methylphenyl Low inhibition UO-31 (43.33% GP)

*GP = Growth Percentage; lower values indicate stronger inhibition .

Core Structure Modifications: Thioamide vs. Amide

The thioamide group in 3-[(4-Methylphenyl)amino]propanethioamide distinguishes it from amide-based analogs like N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8). Key differences include:

  • Hydrogen Bonding : Thioamides form weaker hydrogen bonds, which may reduce target affinity compared to amides .
  • Applications : While the thioamide derivative is discontinued, the propanamide analog remains in use as a pharmaceutical intermediate, suggesting better synthetic feasibility or tolerability .

Comparison with Polymeric Precursors

3-Chloro-N-phenyl-phthalimide (Fig. 1, ) shares a phenylamino moiety but serves a distinct role as a monomer for polyimide synthesis. Unlike this compound, its utility lies in materials science rather than biomedicine, underscoring the impact of core structure on application .

Key Research Findings and Implications

  • Substituent Optimization: Electron-withdrawing or heterocyclic groups enhance bioactivity in phenylamino derivatives, as seen in fluorophenyl and pyridyl analogs .
  • Thioamide Limitations: The discontinuation of this compound may reflect instability or toxicity linked to the thioamide group, necessitating further exploration of propanamide or isoquinolinone-based alternatives .

Preparation Methods

General Synthetic Strategy

The preparation of 3-[(4-Methylphenyl)amino]propanethioamide generally involves two key steps:

  • Step 1: Formation of the 4-methylphenylamino intermediate
  • Step 2: Introduction of the propanethioamide group

These steps typically proceed via nucleophilic aromatic substitution or amination reactions followed by thioamide formation through reaction of appropriate precursors.

Preparation of 4-Methylphenylamino Intermediate

The 4-methylphenylamino moiety can be prepared by nucleophilic substitution of a halogenated precursor or by reductive amination of a nitroso or nitro intermediate.

Example from related aromatic amine synthesis:

  • Nitrosation and Reduction Method (adapted from preparation of 4-amino-3-methylphenol):
    • Starting from m-cresol (3-methylphenol), nitrosation is performed using sodium nitrite and hydrochloric acid at low temperatures (3–10 °C).
    • The nitroso intermediate is then reduced catalytically (e.g., with palladium on carbon or Raney nickel) in alcoholic solvents under hydrogen atmosphere at 20–40 °C for 2–8 hours to yield the corresponding amine.
Parameter Condition
Nitrosation temperature 3–10 °C
Reduction catalyst Pd/C, Pd/Al, or Raney Ni
Solvent Methanol, ethanol, or Virahol
Reduction temperature 20–40 °C
Reaction time 2–8 hours
Hydrogen pressure ~0.5 MPa

This method yields high-purity 4-amino-3-methylphenol, which is structurally close to the 4-methylphenylamino group required.

Analogous Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

This synthesis involves nucleophilic aromatic substitution of 4-chloro-3-pyridinesulfonamide hydrochloride with 3-methylaniline (m-toluidine) in aqueous medium at elevated temperature (90 °C) for 3 hours, followed by pH adjustment and purification by crystallization.

Step Reagents/Conditions Outcome
Nucleophilic substitution 4-chloro-3-pyridinesulfonamide hydrochloride + 3-methylaniline in water, 90 °C, 3 h Formation of 4-(3'-methylphenyl)amino-3-pyridinesulfonamide
pH Adjustment Saturated sodium bicarbonate to pH 7–8 Precipitation of product
Purification Dissolution in methanol, activated carbon treatment, recrystallization with water >99.8% purity achieved

This method highlights the feasibility of aromatic amine formation via substitution, which can be adapted for propanethioamide derivatives.

Summary Table of Key Preparation Parameters

Preparation Stage Reagents/Conditions Notes
Nitrosation of m-cresol Sodium nitrite, HCl, 3–10 °C Produces nitroso intermediate
Reduction of nitroso compound Pd/C or Raney Ni, methanol/ethanol, 20–40 °C, H2 (0.5 MPa), 2–8 h Yields 4-amino-3-methylphenol
Amination with propanethioamide precursor 4-methylphenylamine + 3-halopropanethioamide, base, solvent Forms this compound
Purification Recrystallization, activated carbon treatment Achieves high purity

Research Findings and Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-Methylphenyl)amino]propanethioamide, and how can purity be optimized?

  • The compound can be synthesized via thioamidation of a precursor such as 3-[(4-Methylphenyl)amino]propanoic acid using Lawesson’s reagent or phosphorus pentasulfide. Purity optimization involves recrystallization from ethanol/water mixtures (1:3 v/v) and characterization via HPLC with a C18 column (≥95% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR confirms the thioamide (C=S) stretch at ~1250–1150 cm⁻¹. ¹H-NMR identifies aromatic protons (δ 6.8–7.2 ppm) and the methyl group (δ 2.3 ppm). LC-MS (ESI+) validates molecular weight (MW 222.3 g/mol) with [M+H]+ at m/z 223.1 .

Q. How does the compound’s solubility profile impact experimental design?

  • The compound is sparingly soluble in water but dissolves in DMSO or DMF (>50 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffer (final DMSO ≤0.1% to avoid cytotoxicity) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Structure-activity relationship (SAR) studies are essential. For example, substituting the methyl group with electron-withdrawing groups (e.g., -CF₃) enhances anticancer activity, as shown in analogs with IC₅₀ values <10 μM in MCF-7 cells. Cross-validate results using orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activation) .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

  • Molecular docking (AutoDock Vina) against kinases (e.g., EGFR) identifies favorable binding poses. MD simulations (100 ns) assess stability of the thioamide-enzyme interaction. Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Lys721 in EGFR) .

Q. What experimental protocols address stability issues under physiological conditions?

  • Conduct accelerated stability studies (40°C, 75% RH for 30 days). HPLC monitoring shows <5% degradation at pH 7.4. For in vivo studies, use PEGylated nanoparticles (size 100–150 nm, PDI <0.2) to enhance plasma half-life .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in large-scale synthesis?

  • Optimize reaction stoichiometry (1:1.2 molar ratio of precursor to thionating agent). Use inert atmosphere (N₂/Ar) to prevent oxidation. Scale-up via flow chemistry (residence time 30 min, 80°C) improves yield reproducibility (>75%) .

Q. What analytical approaches differentiate polymorphic forms of the compound?

  • PXRD distinguishes polymorphs (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 11.9°, 20.1°). DSC identifies melting points (Form I: 142–144°C; Form II: 138–140°C). Solvent-mediated crystallization (acetonitrile vs. ethyl acetate) controls polymorphism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methylphenyl)amino]propanethioamide
Reactant of Route 2
3-[(4-Methylphenyl)amino]propanethioamide

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